molecular formula C10H8ClN3O B358666 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 87867-73-0

5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B358666
CAS No.: 87867-73-0
M. Wt: 221.64g/mol
InChI Key: FJNVPUVZXCCVQB-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 87867-73-0. It has a molecular weight of 221.65 . It is a powder at room temperature .


Synthesis Analysis

Several 2-(5-chloro-3-methyl-1-(pyridin-2-yl) pyrazolidin-4-yl)-3-substitutedphenylthiazolidin-4-one (4a-f) have been synthesized by conventional synthesis methodology . The synthesized derivatives were characterized by IR, 1H-NMR, Mass and elemental analysis (C, H, N) .


Molecular Structure Analysis

The IUPAC name of this compound is 5-chloro-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carbaldehyde . The Inchi Code is 1S/C10H8ClN3O/c1-7-8(6-15)10(11)14(13-7)9-4-2-3-5-12-9/h2-6H,1H3 .


Chemical Reactions Analysis

Ethyl acetoacetate and 2-hydrazinylpyridine undergo cyclo-condensation reaction to furnish 3-methyl-1-phenyl-1H-pyrazol-5 (4H)-one (1) which on chloroformylated yielded 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (2). Compound 2 on reaction with different 5-substituted anilines furnished 2-[{5-chloro-3-methyl-1-(pyridin-2-yl) pyrazolidin-4-yl} methylene] substituted anilines (3a-f). Cyclisation of compounds 3a-f was carried out by means of thioglycolic acid to produce 2-[{5-chloro-3-methyl-1-(pyridin-2-yl) pyrazolidin-4-yl}-3-substitutedphenylthiazolidin-4-ones (4a-f) .


Physical and Chemical Properties Analysis

This compound has a melting point of 114-115 degrees Celsius . It is stored at room temperature and is a powder in physical form .

Scientific Research Applications

  • Chemical Reactions and Molecular Structures : This compound reacts with cyclohexylamine to produce different products depending on the aryl substituent. When the aryl substituent is pyridin-2-yl, it forms 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. These reactions are significant for understanding the molecular structure and electronic polarization of these compounds (Orrego Hernandez, Portilla, Cobo, & Glidewell, 2015).

  • Synthesis of Pyrazolo[4,3-c]pyridines : The compound is used as a precursor in Sonogashira-type cross-coupling reactions with alkynes to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes. These are further treated to obtain 1-phenylpyrazolo[4,3-c]pyridines, which are significant in the development of new heterocyclic compounds (Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Crystal Structure Analysis : The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a closely related compound, has been determined. This study contributes to the understanding of molecular conformations and intermolecular interactions, which are crucial for material science and pharmaceutical research (Xu & Shi, 2011).

  • Synthesis of Dihydropyrazoles : The compound has been utilized in the synthesis of dihydropyrazole derivatives under sonication conditions, demonstrating its role in creating novel organic compounds with potential applications in various fields, including pharmaceuticals (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

  • Development of Antimicrobial Agents : Chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives related to this compound, have been synthesized and evaluated for their antimicrobial activity. This research is crucial for developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

5-chloro-3-methyl-1-pyridin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-8(6-15)10(11)14(13-7)9-4-2-3-5-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNVPUVZXCCVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 1.0-liter egg plant-type flask, POCl3 (56 mL, 0.60 mL) was dropwise added to a DMF (17.4 mL, 0.23 mol) solution of 3-methyl-1-pyridin-2-yl-1H-pyrazol-5-ol with cooling with ice, and stirred overnight at 80° C. The reaction solution was poured onto crushed ice, and stirred at room temperature. The formed precipitate was filtered, and dried under reduced pressure to obtain the title compound as a pale brown solid.
Name
Quantity
56 mL
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reactant
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Quantity
17.4 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde influence its reactivity with cyclohexylamine?

A1: The research highlights a key structural difference influencing the reaction pathway. When this compound reacts with cyclohexylamine, a nucleophilic substitution occurs, yielding 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde []. This suggests that the presence of the pyridin-2-yl substituent promotes a direct substitution at the 5-chloro position.

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